molecular formula C26H26N4O2S B11433890 3-amino-6-benzyl-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-benzyl-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11433890
M. Wt: 458.6 g/mol
InChI Key: PTCPRKYDWZFHRJ-UHFFFAOYSA-N
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Description

3-AMINO-6-BENZYL-N-(2-ETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridine derivatives

Preparation Methods

The synthesis of 3-AMINO-6-BENZYL-N-(2-ETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the thieno[2,3-b]naphthyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenes and naphthyridine derivatives.

    Introduction of the benzyl and ethoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and ethoxyphenyl halides, respectively.

    Amidation reaction: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amine and carboxylic acid derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-AMINO-6-BENZYL-N-(2-ETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halides, acids, and bases.

The major products formed from these reactions will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-AMINO-6-BENZYL-N-(2-ETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved will depend on the specific biological activity being studied.

Comparison with Similar Compounds

3-AMINO-6-BENZYL-N-(2-ETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    Thieno[2,3-b]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and applications.

    Naphthyridine derivatives: These compounds also have a naphthyridine core but may differ in the nature and position of substituents, affecting their chemical and biological properties.

    Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar reactivity and biological activities, but the presence of other substituents can lead to differences in their overall properties.

The uniqueness of 3-AMINO-6-BENZYL-N-(2-ETHOXYPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE lies in its specific combination of substituents and the resulting chemical and biological properties.

Properties

Molecular Formula

C26H26N4O2S

Molecular Weight

458.6 g/mol

IUPAC Name

3-amino-6-benzyl-N-(2-ethoxyphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C26H26N4O2S/c1-2-32-22-11-7-6-10-21(22)28-25(31)24-23(27)19-14-18-16-30(15-17-8-4-3-5-9-17)13-12-20(18)29-26(19)33-24/h3-11,14H,2,12-13,15-16,27H2,1H3,(H,28,31)

InChI Key

PTCPRKYDWZFHRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)CC5=CC=CC=C5)N

Origin of Product

United States

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